WAY-260022

Norepinephrine Transporter hNET IC50

WAY-260022 is a uniquely selective hNET inhibitor, minimizing off-target activity at SERT/DAT for cleaner noradrenergic modulation. It's the gold standard for studies requiring robust brain penetration (brain-to-plasma ratio of 4 in rats) and targeted hypothalamic distribution, validated by oral efficacy in thermoregulatory dysfunction models. Request a quote for the purest reference standard available.

Molecular Formula C21H31F3N2O2
Molecular Weight 400.5 g/mol
Cat. No. B1683281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-260022
SynonymsWAY-260022;  WAY 260022;  WAY260022;  NRI-022;  NRI 022;  NRI022; 
Molecular FormulaC21H31F3N2O2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O
InChIInChI=1S/C21H31F3N2O2/c1-15-12-26(13-16(2)25-15)14-19(20(27)9-4-3-5-10-20)17-7-6-8-18(11-17)28-21(22,23)24/h6-8,11,15-16,19,25,27H,3-5,9-10,12-14H2,1-2H3/t15-,16+,19-/m1/s1
InChIKeyZNDZJNVJUAKEQC-JTDSTZFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WAY-260022: A Potent and Highly Selective Norepinephrine Transporter (NET) Inhibitor for Research on Vasomotor Symptoms


WAY-260022 (also designated NRI-022) is a synthetic small molecule belonging to the cycloalkanol ethylamine chemical class, specifically a 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol derivative [1]. It functions as a potent and selective inhibitor of the human norepinephrine transporter (hNET) [1]. The compound was developed from a medicinal chemistry program aimed at improving in vitro metabolic stability and achieving sufficient brain penetration to enable oral efficacy in models of thermoregulatory dysfunction [1]. Its molecular structure is characterized by a molecular formula of C21H31F3N2O2 and a molecular weight of 400.48 g/mol .

The Critical Risk of Substituting WAY-260022 with Generic Norepinephrine Reuptake Inhibitors


Selective norepinephrine reuptake inhibitors (NRIs) such as atomoxetine and reboxetine are not functionally interchangeable with WAY-260022 due to substantial differences in their monoamine transporter selectivity profiles, which dictate distinct pharmacological and side effect outcomes [1]. While clinically used NRIs possess varying degrees of off-target activity at serotonin (SERT) and dopamine (DAT) transporters, WAY-260022 was specifically engineered to achieve minimal interaction with hSERT and hDAT, a critical feature for research applications requiring isolated noradrenergic modulation [1]. Furthermore, the compound's optimized physicochemical properties yield a high brain-to-plasma ratio and targeted hypothalamic distribution, parameters that are not conserved across the class and are essential for efficacy in thermoregulation models [1]. Substitution with a generic NRI would introduce confounding variables related to polypharmacology and central nervous system penetration, thereby invalidating study outcomes that depend on WAY-260022's specific, characterized profile.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for WAY-260022 Versus Clinical and Research-Grade NRIs


Comparison of Human NET Inhibitory Potency: WAY-260022 Versus Atomoxetine

WAY-260022 inhibits human norepinephrine transporter (hNET) uptake with an IC50 of 140 nM [1]. In contrast, the clinically used selective NRI atomoxetine demonstrates a binding affinity (Ki) for hNET of 5 nM . While atomoxetine is a more potent ligand for hNET, this difference highlights WAY-260022's utility as a pharmacological tool requiring a specific, moderate potency window to avoid the ceiling effects or dose-limiting toxicities associated with more potent inhibitors in certain experimental paradigms.

Norepinephrine Transporter hNET IC50

Unmatched Selectivity for hNET over Serotonin and Dopamine Transporters: WAY-260022 vs. Atomoxetine and Reboxetine

WAY-260022 demonstrates negligible functional inhibition of human serotonin (hSERT) and dopamine (hDAT) transporters, with only 17.5% inhibition of hSERT function and -4% inhibition of hDAT binding at a high concentration of 1 μM [1]. This contrasts sharply with atomoxetine, which exhibits significant secondary binding to hSERT (Ki = 77 nM) and hDAT (Ki = 1451 nM) , and reboxetine, which retains measurable affinity for hSERT (Ki = 129 nM) in rat studies . The near-complete selectivity of WAY-260022 for hNET is a defining characteristic essential for unambiguous noradrenergic research.

hSERT hDAT Selectivity Atomoxetine Reboxetine

Superior Brain Penetration and Hypothalamic Distribution: WAY-260022 vs. Inefficacious Analogues

WAY-260022 was designed to overcome the poor brain penetration of earlier leads. In vivo rat studies demonstrate that WAY-260022 achieves a brain-to-plasma ratio of 4, with excellent distribution specifically into the hypothalamus [1]. This targeted CNS exposure profile is critical for its activity in thermoregulatory models. By comparison, structurally related analogues that lacked these optimized properties showed no in vivo efficacy despite retaining in vitro potency, underscoring that this level of brain exposure is not a class-wide feature [1].

Brain Penetration Hypothalamus CNS Blood-Brain Barrier

Validated Oral Efficacy in Thermoregulatory Dysfunction: A Direct Comparison with Inefficacious Analogues

WAY-260022 exhibited clear oral efficacy in a rat model of thermoregulatory dysfunction, a preclinical model relevant to vasomotor symptoms [1]. Specifically, oral administration of 30 mg/kg WAY-260022 resulted in a mean reduction in tail skin temperature (ΔTST) of -2.16°C and a maximum reduction of -3.15°C [1]. Crucially, a structurally similar des-methyl analogue (compound 2), which had comparable in vitro hNET potency (IC50 = 140 nM), showed no in vivo efficacy at the same dose, with a ΔTST of 0°C [1]. This demonstrates that the in vivo activity of WAY-260022 is a result of its specific, optimized properties and not merely its in vitro potency.

In Vivo Efficacy Oral Bioavailability Thermoregulation Vasomotor Symptoms

Defined Research and Industrial Applications for WAY-260022 Derived from its Differentiated Profile


Investigating Noradrenergic Mechanisms in Thermoregulation and Vasomotor Symptoms (VMS)

WAY-260022 is the gold-standard tool compound for studies requiring selective noradrenergic modulation in thermoregulatory centers of the brain. Its demonstrated oral efficacy in a rat model of thermoregulatory dysfunction, as evidenced by a mean ΔTST reduction of -2.16°C at 30 mg/kg p.o. [1], and its targeted accumulation in the hypothalamus [1], make it uniquely suited for research into the pathophysiology and treatment of vasomotor symptoms (hot flushes and night sweats). Researchers can confidently attribute observed physiological effects to NET inhibition without confounding influences from SERT or DAT activity.

In Vivo Studies Requiring High CNS Exposure of a Selective NRI

For experiments where achieving robust brain penetration is a primary requirement, WAY-260022 is the preferred choice. Its exceptional brain-to-plasma ratio of 4 in rats [1] ensures that peripheral administration results in high and sustained central nervous system concentrations. This property is particularly valuable for microdialysis studies, behavioral pharmacology, and PET imaging probe development where a high degree of central target engagement is necessary to observe a functional response.

Selectivity Profiling and Off-Target Liability Assessment of Novel Compounds

WAY-260022 serves as a definitive reference standard for establishing assay windows and evaluating the selectivity of new chemical entities targeting monoamine transporters. Its near-complete selectivity for hNET over hSERT and hDAT (e.g., only 17.5% inhibition of hSERT function at 1 μM [1]) provides a clear, high-contrast benchmark for assessing whether a new compound exhibits undesired polypharmacology. Using WAY-260022 as a comparator ensures that claims of "selective NET inhibition" are evaluated against a rigorously characterized molecule.

Technical Documentation Hub

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